molecular formula C13H26O2Si B14373569 CID 78060532

CID 78060532

Katalognummer: B14373569
Molekulargewicht: 242.43 g/mol
InChI-Schlüssel: CBWWVUCPWXIFQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 78060532 is a chemical entity with unique properties and applications It is important in various fields of scientific research, including chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060532 involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed procedures for the synthesis can be found in specialized chemical literature and databases.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to maximize yield and minimize costs while ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78060532 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield different products compared to reduction or substitution reactions. Detailed information on the products can be found in chemical reaction databases and research articles.

Wissenschaftliche Forschungsanwendungen

CID 78060532 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be employed in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of CID 78060532 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the mechanism of action can provide insights into its potential therapeutic and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78060532 include those with related chemical structures and properties. These compounds may share some of the same applications and reactions but can also have unique characteristics that set them apart.

Highlighting Uniqueness: What makes this compound unique is its specific chemical structure and the resulting properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its potential uses and benefits. Further research and development can unlock new possibilities for this compound, contributing to advancements in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C13H26O2Si

Molekulargewicht

242.43 g/mol

InChI

InChI=1S/C13H26O2Si/c1-4-7-8-9-10-11-12-16-13(14-5-2)15-6-3/h11-13H,4-10H2,1-3H3

InChI-Schlüssel

CBWWVUCPWXIFQO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC=C[Si]C(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.